A Comprehensive Technical Guide to the Synthesis of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid
A Comprehensive Technical Guide to the Synthesis of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid
Abstract
3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is a substituted β-amino acid of significant interest to the pharmaceutical and materials science sectors. As a structural analogue of biologically active molecules and a versatile chemical intermediate, the development of efficient and stereoselective synthetic routes is of paramount importance. This guide provides an in-depth analysis of the primary synthetic pathways for this target molecule, grounded in established chemical principles. We will explore direct condensation methodologies and classic name reactions, offering detailed mechanistic insights and step-by-step protocols. Furthermore, this document addresses the critical challenge of stereocontrol, discussing modern asymmetric strategies essential for producing enantiomerically pure compounds for drug development. The content herein is intended for researchers, chemists, and professionals in drug development, providing a robust framework for the practical synthesis and analysis of this valuable compound.
Part 1: Introduction to the Target Molecule
Chemical Structure and Properties
3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid. Its structure is characterized by a propanoic acid backbone with an amino group at the β-position (C3). The C3 carbon is also attached to an isovanillyl group (3-hydroxy-4-methoxyphenyl), making it a chiral center. The presence of the phenolic hydroxyl, methoxy, amine, and carboxylic acid functional groups imparts a unique combination of chemical properties, making it a valuable building block for more complex molecules.
The unique arrangement of functional groups allows for diverse applications, including its potential use as a tyrosine kinase receptor inhibitor and as an intermediate in the preparation of advanced, environmentally friendly adhesives.[1][2]
| Property | Value | Source |
| IUPAC Name | 3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | [3] |
| Molecular Formula | C₁₀H₁₃NO₄ | [3] |
| Molecular Weight | 211.21 g/mol | [3] |
| CAS Number | 72076-93-8 | [3] |
| Canonical SMILES | COC1=C(C=CC(=C1)C(CC(=O)O)N)O | [3] |
Scientific Significance and Potential Applications
β-amino acids are crucial components in medicinal chemistry.[4] Their incorporation into peptide backbones can induce stable secondary structures and confer remarkable resistance to metabolic degradation by peptidases. This stability makes them highly desirable in the design of novel therapeutics.[4] The specific substitution pattern of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid, resembling catecholamine structures, suggests potential applications in developing neurologically active agents or other bioactive compounds.[5][6]
Part 2: Retrosynthetic Analysis and Strategic Overview
The synthesis of a β-amino acid presents distinct challenges compared to its α-amino acid counterpart. The primary goals are the efficient formation of the Cα-Cβ and Cβ-C(aryl) bonds and, critically, the control of the stereocenter at the Cβ position. Our retrosynthetic analysis identifies the aromatic aldehyde, 3-hydroxy-4-methoxybenzaldehyde (isovanillin), as the logical and commercially available starting material.
The two primary strategies detailed in this guide are:
-
One-Pot Condensation: A direct approach involving the reaction of isovanillin with malonic acid and an ammonia source.
-
The Mannich Reaction: A classic three-component reaction to form the core C-C and C-N bonds, followed by functional group manipulation.
Part 3: Primary Synthetic Pathways
Pathway A: One-Pot Synthesis via Malonic Acid Condensation
This pathway represents a highly efficient and atom-economical approach to synthesizing β-aryl-β-amino acids. It is a variation of the Knoevenagel condensation, followed by a conjugate addition of ammonia and subsequent decarboxylation.
Causality and Mechanistic Insight: The reaction is typically initiated by refluxing the aromatic aldehyde (isovanillin), malonic acid, and ammonium acetate in a high-boiling solvent like 1-butanol.[7]
-
Knoevenagel-Doebner Condensation: Isovanillin reacts with malonic acid to form an α,β-unsaturated dicarboxylic acid intermediate.
-
Michael Addition: Ammonium acetate serves as the source of ammonia, which acts as a nucleophile and adds to the β-position of the unsaturated intermediate.
-
Decarboxylation: The heat of the reaction facilitates the decarboxylation of the malonic acid moiety, yielding the final β-amino acid product. The evolution of CO₂ gas is a key indicator of reaction progress.[7]
Experimental Protocol: This protocol is adapted from a general procedure for the synthesis of related β-amino acids.[7]
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add 3-hydroxy-4-methoxybenzaldehyde (isovanillin, 1 eq.), malonic acid (1.1 eq.), and ammonium acetate (2.3 eq.).
-
Solvent Addition: Add 1-butanol (approx. 10-15 mL per gram of aldehyde) to the flask.
-
Reflux: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of CO₂ evolution. This typically takes 1.5-3 hours.
-
Isolation: Upon completion, a precipitate will form. Cool the reaction mixture to room temperature.
-
Purification: Filter the precipitate and wash sequentially with boiling 1-butanol, boiling ethanol, and finally, water to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the purified solid product in an oven at 80-100 °C for 8-10 hours.
-
Analysis: Confirm product identity and purity using TLC, NMR, and MS. Expected yields for this type of reaction are generally in the range of 65-80%.[7]
Pathway B: The Mannich Reaction Approach
The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds.[8] It involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (or another aldehyde) and a primary or secondary amine. For our target, a three-component variant using an enolizable ester is most appropriate.
Causality and Mechanistic Insight: This pathway proceeds via the formation of an electrophilic iminium ion, which is then attacked by a carbon nucleophile (an enolate).
-
Iminium Ion Formation: Isovanillin reacts with an amine source (e.g., ammonia or an ammonium salt like NH₄Cl) to form an intermediate iminium ion.[8][9]
-
Enolate Formation: A malonic ester (e.g., diethyl malonate) is deprotonated by a base to form a nucleophilic enolate.
-
C-C Bond Formation: The enolate attacks the electrophilic carbon of the iminium ion, forming the Cα-Cβ bond and establishing the core backbone of the product.
-
Hydrolysis and Decarboxylation: The resulting β-amino diester is then hydrolyzed (typically under acidic or basic conditions) to the dicarboxylic acid, which readily decarboxylates upon heating to yield the final product.
Experimental Protocol: This is a representative protocol based on general three-component Mannich reactions.[9]
-
Reaction Setup: In a suitable flask, dissolve 3-hydroxy-4-methoxybenzaldehyde (1 eq.) and the amine source (e.g., aniline or ammonium chloride, 1 eq.) in a solvent like ethanol at room temperature.
-
Nucleophile Addition: Add diethyl malonate (1.1 eq.) to the mixture.
-
Catalysis: Add a catalytic amount of an acid or base (e.g., ammonium chloride can act as a mild acid catalyst) to promote iminium formation.[9] Stir the reaction at room temperature until completion (monitor by TLC).
-
Workup: Once the reaction is complete, concentrate the solvent under reduced pressure. Extract the product into an organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude β-amino diester.
-
Hydrolysis: Reflux the crude diester in aqueous HCl (e.g., 6N HCl) for several hours to hydrolyze the esters and promote decarboxylation.
-
Isolation: Cool the solution and adjust the pH to the isoelectric point (approx. pH 7) to precipitate the amino acid. Filter the solid, wash with cold water and ethanol, and dry under vacuum.
Part 4: Asymmetric Synthesis Strategies
For pharmaceutical applications, obtaining a single enantiomer of the target molecule is crucial, as different enantiomers can have vastly different biological activities. The racemic syntheses described above can be modified or replaced by enantioselective methods.
Rationale for Stereocontrol: The biological activity of chiral molecules is dictated by their specific three-dimensional interaction with chiral biological targets like enzymes and receptors. An undesired enantiomer can be inactive, less active, or even cause harmful side effects.
Key Asymmetric Approaches:
-
Chiral Auxiliaries: A chiral molecule is temporarily attached to one of the reactants to direct the stereochemical outcome of the key bond-forming step. For instance, replacing ammonia with a chiral amine like (S)-alpha-phenylethylamine in the Strecker or Mannich reaction can induce diastereoselectivity.[10] The auxiliary is cleaved in a later step.
-
Chiral Catalysis: A small amount of a chiral catalyst (organocatalyst or metal complex) is used to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.[11][12] This is a highly efficient and atom-economical approach. For β-amino acid synthesis, bifunctional organocatalysts that can activate both the imine and the nucleophile have proven effective.[12]
-
Enzymatic Resolution: A racemic mixture of the final product or an intermediate is treated with an enzyme that selectively reacts with only one of the enantiomers, allowing for their separation.[4]
Part 5: References
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]
-
PubChem. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. [Link]
-
Master Organic Chemistry. Strecker Synthesis. [Link]
-
Grokipedia. Strecker amino acid synthesis. [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
Barabanov, M. A., et al. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. ResearchGate. [Link]
-
Enantioselective Synthesis of beta2-amino Acids Using Rhodium-Catalyzed Hydrogenation. (2007). Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Arts & Sciences Electronic Theses and Dissertations. [Link]
-
University of Vienna. (2022). A new method for the synthesis of β-amino acids. [Link]
-
ResearchGate. Three-component Mannich reactions of aromatic amines, aromatic aldehyde, and Malonic ester. [Link]
-
News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. [Link]
-
SpectraBase. 3-Amino-3-(4-methoxyphenyl)propionic acid. [Link]
-
SpectraBase. 3-Amino-3-(4-methoxyphenyl)propanoic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Synthesis and Chemical Structure of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid. [Link]
-
Human Metabolome Database. Showing metabocard for 3-(3-hydroxy-4-methoxyphenyl)propanoic acid (HMDB0131138). [Link]
-
ResearchGate. Synthetic route of Mannich bases (3) and (4) and their precursors, 4'-hydroxychalcones (1) and (2). [Link]
-
ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]
-
Purdue University Department of Chemistry. The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]
-
Al-Ghorbani, M., et al. (2015). Mannich Bases: An Important Pharmacophore in Present Scenario. PubMed Central. [Link]
-
NIST. 3-(3-Methoxyphenyl)propanoic acid. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid in Modern Chemical Synthesis. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | C10H13NO4 | CID 12096266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 11. Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
